nor-NOHA acetate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Hydrolysis Inhibition

nor-NOHA acetate primarily inhibits arginase, the enzyme responsible for hydrolyzing L-arginine to L-ornithine and urea. This inhibition is competitive, with nor-NOHA binding to arginase’s active site with higher affinity than L-arginine (Ki = 0.5 μM for rat liver arginase) .

| Reaction | Enzyme | Inhibition Mechanism | IC₅₀/Ki |

|---|---|---|---|

| L-arginine → L-ornithine + urea | Arginase | Competitive inhibition | 0.5 μM (Ki) |

Key Findings :

-

This compound reduces urea production by >80% in macrophages and vascular tissues .

-

In bovine mammary epithelial cells, supplementation with this compound decreased arginase activity by 65%, suppressing casein synthesis and cellular proliferation .

Oxidation Reactions

This compound indirectly influences nitric oxide synthase (NOS) activity by increasing L-arginine availability, thereby enhancing NO production. While nor-NOHA itself is not a direct substrate for NOS, its inhibition of arginase shifts L-arginine toward NOS-mediated oxidation .

| Reaction | Conditions | Outcome |

|---|---|---|

| L-arginine → NO + L-citrulline | NOS catalysis (oxygen-dependent) | Increased NO in endothelial cells |

Experimental Evidence :

-

In aortic rings from hyperthyroid rats, this compound (40 mg/kg, i.p.) restored NO-dependent vasodilation by 90% .

-

Co-treatment with hydrogen peroxide further amplified NO synthesis in macrophages by 40% .

Reduction and Substitution Reactions

Although this compound is not directly reduced in biological systems, its structural analogs participate in redox processes. For example, the hydroxylamine group (-NHOH) can undergo reduction to form L-arginine derivatives under specific conditions.

Hypothetical Pathways :

-

Reduction :

-

Substitution :

Alkylation at the hydroxylamine group forms derivatives like alkylated nor-NOHA, though such reactions remain theoretical without direct experimental evidence.

Cancer

| Cell Line | Condition | Effect | Mechanism |

|---|---|---|---|

| K562 (CML) | Hypoxia | 60% apoptosis induction | Mitochondrial depolarization |

| HepG2 | Normoxia | 45% reduction in invasion | MMP-2 suppression |

Inflammation

In adjuvant-induced arthritis (AIA) rats, this compound (40 mg/kg/day) reduced IL-6 and VEGF plasma levels by 50% and restored endothelial function .

Structural and Solubility Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀N₄O₇ |

| Molecular Weight | 296.28 g/mol |

| Solubility (DMSO) | 50 mg/mL (168.75 mM) |

| Stability | Stable at -20°C for 1 month |

Synthetic and Industrial Preparation

This compound is synthesized via hydroxylation of L-arginine derivatives, followed by acetylation. Industrial production employs hydroxylamine under controlled pH (7.0–8.5) and temperature (25–37°C).

Key Steps :

-

Protection of amino and carboxyl groups.

-

Hydroxylamine-mediated hydroxylation.

-

Deprotection and acetate salt formation.

Wissenschaftliche Forschungsanwendungen

Infectious Diseases

Nor-NOHA has shown promise in modulating immune responses during infections. In studies involving Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA polarized macrophages towards the M1 phenotype, enhancing NO production and reducing bacterial load in vitro and in vivo. The compound demonstrated potential as a host-directed therapy to augment antibiotic efficacy in tuberculosis treatment .

- Case Study: Tuberculosis and HIV Co-Infection

Cancer Therapy

Research indicates that nor-NOHA may have antitumor effects by inhibiting arginase activity, which is implicated in tumor growth and angiogenesis. Studies have explored its effects on various cancer models:

- Case Study: Breast Cancer

- Case Study: Cutaneous Squamous Cell Carcinoma

Autoimmune Diseases

Nor-NOHA's ability to modulate arginase activity has implications for treating conditions characterized by dysregulated immune responses, such as asthma. In a guinea pig model of allergic asthma, administration of nor-NOHA normalized airway hyperresponsiveness induced by allergens, suggesting its role in managing allergic reactions .

Comparative Efficacy

The efficacy of nor-NOHA compared to other arginase inhibitors can be summarized as follows:

| Compound | Target Enzyme | IC50 (µM) | Application Area |

|---|---|---|---|

| Nor-NOHA | Arginase | 0.5 - 12 | Infectious diseases, cancer |

| NOHA | Arginase | ~40 | Limited applications |

| L-NAME | NOS | 1000 | Cardiovascular diseases |

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of nor-NOHA:

- Pharmacokinetics : Nor-NOHA exhibits poor pharmacokinetic profiles, necessitating further optimization for effective therapeutic use .

- Clinical Trials : Currently, there are no extensive clinical trials validating the efficacy of nor-NOHA in humans; most studies are preclinical .

Future research should focus on enhancing bioavailability and exploring combination therapies to maximize the therapeutic potential of nor-NOHA.

Wirkmechanismus

Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of this compound is the manganese cluster within the active site of arginase. By binding to this cluster, this compound prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

- Nω-Hydroxy-L-arginine (NOHA)

- α-Difluoromethylornithine (DMFO)

- Boron-based amino acid derivatives

Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .

Biologische Aktivität

Nor-NOHA acetate, or Nω-hydroxy-nor-L-arginine acetate, is recognized primarily as a potent and reversible inhibitor of arginase, an enzyme that plays a crucial role in the metabolism of L-arginine. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly concerning its effects on nitric oxide (NO) production and immune responses.

Nor-NOHA functions by inhibiting arginase activity, which is essential for the conversion of L-arginine into urea and L-ornithine. This inhibition leads to increased availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing NO production. The competitive inhibition of arginase by nor-NOHA has been quantified with a Ki value of 0.5 µM for rat liver arginase, indicating its potency in biological systems .

In Vitro Studies

In vitro studies have demonstrated that nor-NOHA can induce apoptosis in HepG2 liver cancer cells while inhibiting their proliferation. Notably, nor-NOHA treatment resulted in decreased expression levels of Arg1 and matrix metalloproteinase-2 (MMP-2), alongside increased levels of tumor suppressor p53 and endothelial cell-derived NO . Furthermore, nor-NOHA inhibited the invasion and migration capabilities of these cancer cells, highlighting its potential as an anti-cancer agent.

In Vivo Studies

Animal studies have shown promising results regarding the cardiovascular effects of nor-NOHA. For instance, treatment with nor-NOHA restored aortic responsiveness to acetylcholine (Ach) in a model of endothelial dysfunction . Additionally, in models of allergic asthma, nor-NOHA normalized airway hyperresponsiveness induced by allergens through its inhibitory effects on arginase activity .

Table 1: Summary of In Vivo Findings

| Study Type | Effect Observed | Mechanism |

|---|---|---|

| Cardiovascular | Restored aortic response to Ach | Increased NOS activity and reduced superoxide |

| Allergic Asthma | Normalized airway hyperresponsiveness | Inhibition of arginase activity |

| Cancer Models | Induced apoptosis in HepG2 cells | Decreased Arg1 expression |

Immune Modulation

Nor-NOHA has also been investigated for its role in modulating immune responses. In murine models, it has been shown to polarize macrophages towards an M1 phenotype, which is associated with enhanced antimicrobial activity against pathogens such as Mycobacterium tuberculosis . This polarization was linked to increased NO production and reduced bacterial load in the lungs.

Case Study: Mycobacterial Infection

In a study involving Balb/c mice infected with M. tuberculosis, treatment with nor-NOHA resulted in:

- Increased NO production : Enhanced antimicrobial responses were observed.

- Reduced pulmonary arginase : This correlated with lower colony-forming units (CFU) of M. tuberculosis in lung tissues .

Off-Target Effects and Considerations

While nor-NOHA is primarily recognized for its role as an arginase inhibitor, recent studies have indicated potential off-target effects. For example, it has demonstrated anti-leukemic activity independent of ARG2 inhibition under hypoxic conditions . This raises important considerations regarding the interpretation of results obtained using nor-NOHA in research settings.

Eigenschaften

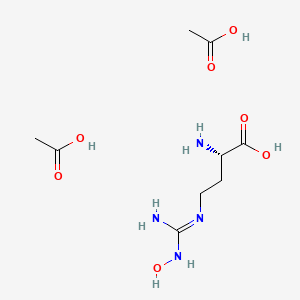

IUPAC Name |

acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFYTZJPYBMTCT-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.